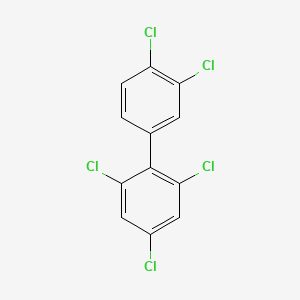

2,3',4,4',6-Pentachlorobiphenyl

Description

Overview of Polychlorinated Biphenyls as Persistent Organic Pollutants (POPs)

PCBs are classified as Persistent Organic Pollutants (POPs), a group of toxic chemicals that remain in the environment for extended periods and can travel long distances. fiveable.mepanda.org These compounds are resistant to environmental degradation and can accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. fiveable.mepanda.org As a result of their persistence and ability to biomagnify up the food chain, PCBs are found in ecosystems worldwide, posing risks to both wildlife and human health. in.govnih.gov The Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty, targets PCBs for elimination due to their harmful effects. panda.orgpops.int

PCBs entered the environment through various means, including spills, leaks from electrical and other equipment, and improper disposal. in.govwa.gov Although their production was banned in many countries in the 1970s, they continue to be released from old equipment and hazardous waste sites. in.govwa.gov

Historical Context of PCB Production, Usage, and Environmental Release

The commercial production of PCBs began in 1929. stopthepops.com Their desirable properties, such as high boiling points, chemical stability, and electrical insulating capabilities, led to their widespread use in a multitude of industrial and commercial applications. in.govstopthepops.com PCBs were commonly used as coolants and lubricants in transformers and capacitors, as well as in other applications like hydraulic fluids, plasticizers in paints and plastics, and in carbonless copy paper. in.gov

The extensive production and use of PCBs, which amounted to over 1.5 billion pounds in the United States alone before their ban, led to significant environmental contamination. in.gov The release of PCBs into the environment occurred during their manufacture, use, and disposal. in.govwa.gov Major sources of release included industrial discharges, leaks from electrical equipment, and the improper disposal of PCB-containing products. wa.gov Although the manufacture of PCBs was halted in the United States in 1977 due to evidence of their environmental persistence and adverse health effects, they remain a global environmental concern. in.govwa.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEQTHQGPZKTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074185 | |

| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-17-9 | |

| Record name | 2,3′,4,4′,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA124HZZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3 ,4,4 ,6 Pentachlorobiphenyl

Primary and Secondary Sources of Environmental Contamination

Remobilization from Contaminated Sites

Contaminated sites, such as industrial areas and hazardous waste sites, serve as significant reservoirs of PCBs. nih.gov The compound 2,3',4,4',6-Pentachlorobiphenyl, as part of historical PCB contamination, can be remobilized from these sites into the wider environment through various physical and chemical processes.

Research on contaminated sediments, for instance in the Venice Lagoon, Italy, has shown that pre-existing PCBs can undergo microbial reductive dechlorination. nih.gov This process can alter the congener profile of the contamination but also indicates the potential for the movement and transformation of these compounds within an ecosystem. nih.gov Similarly, studies in New Bedford Harbor, Massachusetts, a Superfund site, have demonstrated that declining PCB concentrations in seafood are associated with sediment remediation efforts. biorxiv.org This suggests that without intervention, contaminated sediments act as a long-term source of PCBs to the water column and local biota. biorxiv.org Natural "weathering" processes, including degradation, volatilization, and settling deeper into sediments, also play a role in the distribution of PCBs from contaminated sites. biorxiv.org

The following table illustrates the characteristics of a soil sample from a heavily contaminated industrial site, indicating the potential for remobilization.

Table 1: Physicochemical properties of the contaminated soil

| Property | Value |

|---|---|

| pH | 7.5 |

| Organic carbon (%) | 2.3 |

| Cation exchange capacity (cmol(+) kg⁻¹) | 15 |

| Clay (%) | 18 |

| Silt (%) | 35 |

| Sand (%) | 47 |

This data is illustrative and based on general findings from studies of contaminated industrial sites.

Geographic and Temporal Trends of this compound Concentrations

The concentrations of PCBs, including this compound, exhibit significant geographic and temporal variations. Long-term monitoring programs have been crucial in documenting these trends.

Spatially, PCB concentrations are generally higher near urban and industrial centers, which represent historical sources of contamination. nih.gov For example, atmospheric PCB concentrations near the Great Lakes have been found to be higher at sites closer to urban areas like Chicago and Toronto. nih.gov In New Bedford Harbor, a distinct spatial gradient exists, with PCB concentrations in seafood decreasing with increasing distance from the primary source of contamination. biorxiv.org

Temporally, a general downward trend in PCB levels has been observed in various environmental compartments since the implementation of regulatory controls in the 1970s. nih.gov Studies have documented 2- to 10-fold declines in PCB contamination in fish and shellfish from the early 1970s to the late 1980s. nih.gov More recent data from the Integrated Atmospheric Deposition Network (IADN) for the Great Lakes region (1990-2003) show that atmospheric concentrations of pentachlorinated congeners are decreasing, albeit relatively slowly. nih.gov This slow decline is consistent with ongoing primary emissions from remaining sources. nih.gov

The following table provides an example of the declining trend of total PCB concentrations in a specific environmental medium over time.

Table 2: Hypothetical Temporal Trend of Total PCB Concentrations in Fish Tissue (ng/g wet weight)

| Year | Concentration |

|---|---|

| 1975 | 5000 |

| 1985 | 1500 |

| 1995 | 500 |

| 2005 | 200 |

| 2015 | 80 |

This data is illustrative and represents a general trend observed in long-term monitoring studies.

Environmental Fate and Transport Dynamics of 2,3 ,4,4 ,6 Pentachlorobiphenyl

Environmental Persistence and Degradation Resistance

Polychlorinated biphenyls are known for their chemical stability and resistance to degradation, leading to their persistence in the environment. researchgate.net The degree of chlorination and the specific positions of chlorine atoms on the biphenyl (B1667301) rings are critical determinants of a congener's recalcitrance.

The number and position of chlorine atoms on the biphenyl molecule significantly influence the persistence of PCB congeners. nih.govnih.gov Generally, as the degree of chlorination increases, the resistance to degradation also increases. nih.gov The chlorination pattern of 2,3',4,4',6-pentachlorobiphenyl, with five chlorine atoms, contributes to its environmental persistence. The positions of these chlorine atoms affect the molecule's susceptibility to both biological and chemical breakdown processes. For instance, the presence of chlorine atoms at both ortho positions (2 and 6) can sterically hinder the rotation of the phenyl rings, influencing the molecule's three-dimensional structure and its interaction with microbial enzymes. The specific arrangement of chlorine atoms in this compound makes it a challenging substrate for many degradative enzymes.

This compound is a highly hydrophobic compound, a characteristic common to PCBs. ontosight.ai This property, indicated by its high octanol-water partition coefficient (Kow), means it has a strong tendency to partition from water into more lipid-like or organic phases. Consequently, in aquatic environments, this pentachlorobiphenyl congener readily adsorbs to suspended particulate matter and settles into the sediment. researchgate.net In terrestrial environments, it strongly binds to the organic fraction of soils. researchgate.net This strong association with organic matter in sediments and soils reduces its bioavailability to microorganisms, further contributing to its persistence. researchgate.netcanada.ca While strongly adsorbed, it can be remobilized through processes like sediment resuspension and bioturbation. canada.ca

Biotic Transformation Pathways

Despite its general resistance to degradation, this compound can be transformed by microbial action under specific environmental conditions. These biotic transformations are key processes in the ultimate fate of this compound in the environment.

The bioremediation of pentachlorobiphenyls relies on the metabolic activities of various microorganisms. Different microbial communities and enzymatic systems are involved in the breakdown of these compounds, with the specific pathways depending on the presence or absence of oxygen.

Under aerobic conditions, certain bacteria can degrade PCBs through a co-metabolic process. researchgate.net The primary pathway involves the action of biphenyl dioxygenase, an enzyme that introduces two hydroxyl groups onto the biphenyl rings. researchgate.net This initial step is often the rate-limiting one, and its efficiency is highly dependent on the chlorination pattern of the PCB congener. researchgate.net For many highly chlorinated PCBs, including pentachlorobiphenyls, the presence of multiple chlorine atoms can inhibit the action of biphenyl dioxygenase. researchgate.net The degradation of this compound under aerobic conditions is therefore generally slow and incomplete. However, some studies have shown that certain bacterial strains, such as Microbacterium paraoxydans, possess intracellular enzymes capable of degrading pentachlorobiphenyls. nih.gov

In anaerobic environments, such as buried sediments, a different microbial process known as reductive dechlorination can occur. oup.comnih.gov During this process, anaerobic microorganisms use the chlorinated biphenyl as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. researchgate.net This process generally targets the more highly chlorinated congeners and can lead to the formation of less chlorinated biphenyls. researchgate.netepa.gov These less chlorinated products may then be more susceptible to subsequent aerobic degradation. epa.gov Studies have demonstrated the reductive dechlorination of pentachlorobiphenyls in anaerobic slurries of contaminated sediments, showing a preference for the removal of meta- and para-substituted chlorines. oup.comnih.gov

Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H5Cl5 |

| Molecular Weight | 326.4 g/mol |

| XLogP3 | 6.6 |

| PubChem CID | 38015 |

Phytoremediation Potential for Pentachlorobiphenyls

Phytoremediation is a promising and cost-effective technology that utilizes plants to remove, degrade, or contain environmental pollutants, including PCBs. nih.govmdpi.comnih.gov Plants can contribute to the remediation of PCB-contaminated soil and water through several mechanisms:

Phytoextraction: The uptake of PCBs from the soil by plant roots and their translocation to the shoots. nih.govnih.gov

Phytotransformation: The enzymatic breakdown of PCBs within the plant tissues. mdpi.comnih.gov

Rhizoremediation: The enhancement of microbial degradation in the soil surrounding the plant roots (the rhizosphere). nih.gov

Studies have shown that certain plant species have the potential to take up and accumulate PCBs. For example, varieties of Cucurbita pepo (zucchini and pumpkin) have demonstrated a higher capacity for PCB phytoextraction compared to other screened plants. nih.gov Research on weathered soils contaminated with Aroclor 1260, a commercial PCB mixture, revealed that tetra- to hexa-chlorobiphenyls were the predominant congeners found in the shoot tissues of various plants, although hepta- to nona-chlorobiphenyls were also detected. nih.gov

While specific studies on the phytoremediation of this compound are scarce, the general principles of phytoremediation for PCBs suggest that it could be a viable strategy for this congener as well. The effectiveness of phytoremediation can be enhanced by using transgenic plants that express bacterial genes for PCB degradation or by inoculating plants with PCB-degrading bacteria. nih.gov

Abiotic Transformation Pathways

In addition to biological processes, abiotic factors can also contribute to the transformation and degradation of this compound in the environment.

Photolytic Degradation (UV Radiation-Induced Dechlorination)

Photolytic degradation, or photolysis, is a process where light energy, particularly in the ultraviolet (UV) spectrum, breaks down chemical compounds. For PCBs, this often involves the cleavage of carbon-chlorine bonds, leading to dechlorination. epa.govcluin.orgresearchgate.net The rate and extent of photolytic degradation can be influenced by the solvent or medium in which the PCB is present and the intensity of the UV radiation. epa.gov

The primary mechanism of photolytic degradation of PCBs in nonpolar solvents is the homolytic cleavage of the C-Cl bond, which results in the formation of radical species. cluin.org In the presence of a hydrogen-donating solvent, these radicals can be quenched, leading to the formation of less chlorinated biphenyls. cluin.org Studies on various PCB congeners have shown that photolysis can lead to a stepwise dechlorination, eventually producing biphenyl. epa.gov

Chemical Oxidation Processes (e.g., Fenton's Reagent applications for PCBs)

Chemical oxidation is another abiotic process that can be used to degrade persistent organic pollutants like PCBs. One of the most common and effective advanced oxidation processes is the use of Fenton's reagent , which is a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺). clu-in.org This reagent generates highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. clu-in.org

The application of Fenton's reagent has been shown to be effective in degrading various PCB congeners in both aqueous solutions and soil matrices. The process can lead to the breakdown of the biphenyl structure and the formation of smaller, less toxic compounds. nih.gov For instance, the Fenton-driven oxidation of 2-chlorophenol (B165306) has been shown to produce chlorinated biphenyls and other condensation products under certain conditions. nih.gov

The effectiveness of Fenton's reagent is dependent on factors such as the pH of the medium (with optimal performance typically in acidic conditions), the concentration of hydrogen peroxide, and the ratio of Fe²⁺ to H₂O₂. core.ac.uk While specific studies on the application of Fenton's reagent for the degradation of this compound were not found in the search results, the general efficacy of this method for PCB degradation suggests its potential applicability.

Other Abiotic Degradation Technologies (e.g., Radiolysis)

Beyond photodegradation and chemical oxidation, other abiotic processes can contribute to the transformation of this compound (PCB 124). Among these, radiolysis, the degradation of chemical compounds by ionizing radiation, has been investigated as a potential remediation technology for polychlorinated biphenyls (PCBs).

The primary mechanism of radiolysis in aqueous solutions involves the generation of highly reactive species, such as hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•), from the interaction of ionizing radiation with water molecules. These reactive species can then attack the PCB molecule, leading to its degradation. For PCBs, dechlorination is a significant degradation pathway observed during radiolysis.

The degradation of PCBs by gamma radiation typically results in the formation of less chlorinated biphenyls through the process of reductive dechlorination. In some cases, the ortho-substituted chlorines are found to be more susceptible to removal. The resulting degradation products are generally less toxic than the parent highly chlorinated congeners.

Table 1: General Findings on the Radiolytic Degradation of Polychlorinated Biphenyls

| Parameter | Observation | Source(s) |

| Degradation Process | Follows pseudo-first-order kinetics. | |

| Primary Mechanism | Reductive dechlorination initiated by reactive species (e⁻aq, •OH, H•). | |

| Key Influencing Factors | Absorbed radiation dose, initial PCB concentration, solvent matrix. | |

| Degradation Products | Formation of lower chlorinated biphenyls. | |

| General Trend | Degradation rate is dependent on the number and position of chlorine atoms. |

Inter-compartmental Transport and Cycling (e.g., volatilization from water)

The environmental fate and distribution of this compound are significantly governed by its transport and cycling between different environmental compartments, such as water, air, soil, and sediment. A key process in its inter-compartmental transport is volatilization from water surfaces.

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant (H). This constant represents the partitioning of a chemical between the air and water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to move from the aqueous phase to the gaseous phase. For PCBs, the Henry's Law constant varies among congeners and is influenced by factors such as temperature and the degree of chlorination.

While a specific experimentally determined Henry's Law constant for this compound was not found in the primary search, data for other pentachlorobiphenyl congeners provide an indication of its likely range. For example, the Henry's Law constant for the closely related congener 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) has been reported.

The volatilization of PCBs from water is a dynamic process influenced by environmental conditions such as water and air temperature, wind speed, and water turbulence. Although highly chlorinated PCBs like pentachlorobiphenyls have low vapor pressures, their low aqueous solubility can result in significant volatilization from aquatic systems over time. This process contributes to the long-range atmospheric transport of these compounds, leading to their presence in remote ecosystems far from their original sources.

Once in the atmosphere, this compound can be transported over long distances before being redeposited to land or water through wet (e.g., rain, snow) and dry (e.g., particle settling) deposition. This cycle of volatilization and deposition, known as the "grasshopper effect," is a crucial mechanism for the global distribution of persistent organic pollutants like PCBs.

Table 2: Physicochemical Properties Relevant to the Inter-compartmental Transport of Pentachlorobiphenyls

| Compound | CAS Number | Henry's Law Constant (atm·m³/mol) | Temperature (°C) | Source(s) |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 31508-00-6 | 4.8 x 10⁻⁵ | 25 | |

| Aroclor 1254 (mixture containing pentachlorobiphenyls) | 11097-69-1 | 2.83 x 10⁻⁴ | 25 | nih.gov |

Note: The Henry's Law constant for PCB 118 is provided as a proxy for this compound due to the lack of specific data for the latter. Aroclor 1254 is a commercial mixture that contains various PCB congeners, including pentachlorobiphenyls.

Bioaccumulation and Trophic Transfer of 2,3 ,4,4 ,6 Pentachlorobiphenyl in Ecosystems

Mechanisms of Bioaccumulation in Aquatic and Terrestrial Organisms

Due to its high lipophilicity, 2,3',4,4',6-Pentachlorobiphenyl readily partitions from the surrounding environment, such as water or sediment, into the lipid-rich tissues of organisms nih.gov. This process is a key driver of its accumulation. Once absorbed, PCBs are stored in fatty tissues, such as blubber in marine mammals and adipose tissue in fish and birds nih.gov.

The distribution of this compound can vary between different tissues within an organism. Research on a Hubbs' beaked whale, for instance, revealed a liver-to-blubber concentration ratio of less than one for this specific congener, suggesting a preferential accumulation in the blubber over the liver in that individual nih.govresearchgate.net. In contrast, some lower-chlorinated PCBs have shown a tendency for hepatic sequestration nih.govresearchgate.net. The accumulation in female gonads is also significant, as these tissues are rich in fat and serve as an important depot for contaminants like PCBs.

Table 1: Tissue-Specific Accumulation of this compound (PCB 123) in a Hubbs' Beaked Whale

| Tissue | Concentration (ng/g lipid) | Liver/Blubber Ratio |

|---|---|---|

| Blubber | 13,000 (ΣPCBs) | < 1 |

| Liver | 7,300 (ΣPCBs) | < 1 |

Source: Data derived from a study on a Hubbs' beaked whale, which included analysis of PCB 123. nih.govresearchgate.net

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are crucial metrics for quantifying the potential of a chemical to accumulate in an organism from its environment. The BCF refers to the uptake from water only, while the BAF includes all routes of exposure, including diet nih.gov. For highly lipophilic compounds like pentachlorobiphenyls, dietary uptake is a significant pathway.

Biomagnification through Food Webs and Trophic Levels

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. As a persistent and bioaccumulative substance, this compound is subject to biomagnification.

Trophic transfer efficiency (TTE) quantifies the percentage of a contaminant that is transferred from a lower to a higher trophic level. While specific TTE values for this compound are not detailed in the available literature, studies on PCBs as a group indicate that their transfer efficiency is influenced by factors such as the metabolic capabilities of the predator and the lipid content of the prey. For instance, in a Lake Michigan food web, the TTE of PCBs to Chinook salmon from their prey was estimated to be around 53%.

Evidence from environmental monitoring studies confirms the presence and accumulation of this compound in organisms at high trophic levels.

Fish: Studies of fish from contaminated sites have shown the bioaccumulation of various PCB congeners. In a study of fish from a polluted water reservoir, PCBs were found to predominantly accumulate in the liver and hard roe. The total amount of PCBs was significantly higher in predatory fish compared to non-predatory species, demonstrating biomagnification. Pentachlorobiphenyls, as a group, are frequently detected in fish tissues purdue.edu.

Seabirds: Seabirds, as top predators in many marine ecosystems, are particularly vulnerable to the biomagnification of persistent pollutants. While specific concentration data for this compound in seabirds is limited, studies on various species have consistently shown the accumulation of a range of PCB congeners in their tissues, particularly in the liver.

Marine Mammals: Marine mammals, due to their long lifespans and high lipid content, often exhibit the highest concentrations of PCBs. Studies have confirmed the presence of this compound in various marine mammal species. For example, this congener was included in the analysis of blubber and muscle tissue of marine mammals from West Antarctica and the North Atlantic purdue.edunih.gov. In a study of a Lake Michigan food web, PCB 123 was detected in a small percentage of the samples analyzed wisconsin.edu.

Table 2: Detection of this compound (PCB 123) in a Lake Michigan Food Web Study

| Congener | % of Samples > Method Detection Limit |

|---|---|

| PCB 123 | 8% |

Source: Data from an investigation into the trophic magnification of PCBs in the Lake Michigan food web. wisconsin.edu

Factors Influencing Bioaccumulation and Biomagnification

Several factors can influence the extent of bioaccumulation and biomagnification of this compound in ecosystems.

Lipid Content: The high lipophilicity of this compound means that organisms with higher lipid content will tend to accumulate greater concentrations. Variations in lipid content between species, individuals, and even different tissues within an individual can lead to different accumulation patterns.

Metabolism: The ability of an organism to metabolize and excrete PCBs plays a crucial role in determining its body burden. The rate of metabolism varies significantly between species and is dependent on the specific congener. Generally, higher chlorinated PCBs are more resistant to metabolic degradation, leading to greater persistence and bioaccumulation.

Trophic Level: As demonstrated by the principle of biomagnification, an organism's position in the food web is a primary determinant of its contaminant load. Apex predators will generally have the highest concentrations of this compound.

Environmental Factors: The concentration of the compound in the environment, including in water, sediment, and the atmosphere, will directly influence the exposure levels of organisms at the base of the food web. Factors such as temperature can also affect uptake and elimination rates in aquatic organisms.

Metabolic Capacities of Organisms

The biotransformation of this compound (PCB 110) is primarily governed by the metabolic capacities of exposed organisms. The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of PCBs, including PCB 110. These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, facilitate the hydroxylation of PCBs, converting them into more polar metabolites that can be more readily excreted from the body.

The rate of metabolism of PCB congeners is influenced by their chemical structure, including the number and position of chlorine atoms. For instance, PCBs with adjacent non-chlorinated meta and para positions are more susceptible to metabolism. The estimated first-order metabolic rate constant for PCB 110 in adults is 4.2 per year nih.gov. This indicates a relatively moderate rate of metabolism compared to other PCB congeners.

Table 1: Estimated First-Order Metabolic Rate Constants for Selected PCB Congeners

| PCB Congener | Metabolic Rate Constant (kM) (yr⁻¹) |

|---|---|

| PCB 28 | 0.48 |

| PCB 52 | 6.5 |

| PCB 101 | Not Available |

| PCB 110 | 4.2 |

| PCB 118 | 0.11 |

| PCB 138 | 0.069 |

| PCB 153 | 0.069 |

| PCB 180 | 0.035 |

Data sourced from Brown (1994) as cited in Gasic et al. (2010) nih.gov.

The metabolic capacity for PCBs can vary significantly among different species due to variations in their CYP enzyme profiles and activities. For example, some marine mammals have a limited ability to metabolize certain PCB congeners, leading to their bioaccumulation. Invertebrates, such as mussels, also play a role in the biotransformation of PCBs in aquatic environments. Studies on the freshwater mussel Elliptio complanata have been used to model the bioaccumulation and elimination of various PCB congeners, including PCB 110, providing insights into their environmental fate researchgate.net.

Maternal Transfer to Offspring (e.g., during gestation and lactation in wildlife)

A significant pathway for the transfer of this compound in wildlife is from mother to offspring. This maternal transfer can occur during gestation via the placenta and during the postnatal period through lactation. Because PCBs are lipophilic, they readily accumulate in the fatty tissues of organisms. During pregnancy, these stored PCBs can be mobilized and cross the placental barrier, leading to in utero exposure of the fetus.

Following birth, lactation represents another major route of exposure for offspring, as PCBs are excreted in milk fat. The concentration of PCBs in milk is often higher than in maternal blood, leading to significant bioaccumulation in nursing young. This transfer has been documented in a wide range of wildlife, from marine mammals to terrestrial predators.

Studies on human populations have shown that less chlorinated PCBs, a group that includes PCB 110, exhibit greater variability in their placental transfer compared to more highly chlorinated congeners epa.gov. This suggests that the efficiency of maternal transfer can be congener-specific. In avian species, maternal transfer occurs through the deposition of PCBs into the yolk of eggs, providing a direct route of exposure for the developing embryo.

Species-Specific Physiological and Ecological Traits (e.g., feeding preferences, migration)

The bioaccumulation and trophic transfer of this compound are heavily influenced by the unique physiological and ecological characteristics of different species. These traits determine an organism's exposure to the contaminant and its ability to metabolize and excrete it.

Feeding Preferences: An organism's diet is a primary determinant of its PCB burden. Species at higher trophic levels in the food web generally exhibit higher concentrations of PCBs due to biomagnification. For example, piscivorous (fish-eating) birds and mammals will typically have higher levels of PCBs than herbivores or organisms at lower trophic levels. The consumption of contaminated fish is a major route of PCB exposure for both wildlife and humans nih.gov. The specific types of prey consumed also play a role, as different prey species will have varying levels and profiles of PCB congeners.

Migration: Migratory patterns can also influence an organism's exposure to and accumulation of PCBs. Animals that migrate over long distances may be exposed to varying levels of environmental contamination in their different habitats. For instance, a bird that winters in a highly contaminated area and summers in a cleaner environment will have a different PCB profile than a resident species. Furthermore, the physiological stress of migration can lead to the mobilization of stored lipids, which can release stored PCBs into the bloodstream, potentially leading to toxic effects.

The bioaccumulation of PCBs in aquatic organisms is also influenced by their habitat and physiology. For example, benthic (bottom-dwelling) fish species may have higher levels of bioaccumulation than pelagic (open-water) species due to their proximity to and interaction with contaminated sediments mdpi.com.

Ecotoxicology and Molecular Mechanisms of 2,3 ,4,4 ,6 Pentachlorobiphenyl in Non Human Biota

General Ecotoxicological Effects in Aquatic and Terrestrial Organisms

2,3',4,4',6-Pentachlorobiphenyl (PCB 118) is a persistent organic pollutant that bioaccumulates in the environment, leading to a range of toxic effects in both aquatic and terrestrial organisms. nih.govnih.gov

In aquatic environments, PCBs are known to be toxic to various organisms. nih.govnih.gov For instance, studies on the zebrafish (Danio rerio) have demonstrated that exposure to PCB 118 can lead to decreased survival rates and a skewed sex ratio, with a predominance of females in the first generation. researchgate.net These effects, though less pronounced, were also observed in the second generation, suggesting potential epigenetic mechanisms. researchgate.net In another aquatic model, the killifish (Fundulus heteroclitus), the related compound 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126) was shown to induce developmental toxicity. usgs.gov

In terrestrial organisms, such as rats, PCB 118 has been shown to cause a variety of adverse effects. Chronic exposure in Wistar rats resulted in thyroid dysfunction, evidenced by impaired thyroid function and mitochondrial damage in thyroid tissues. jst.go.jpresearchgate.net In male ICR mice, exposure to PCB 118 during puberty led to reduced testicular quality, tissue damage, decreased sperm motility and count, and an increase in sperm malformations and testicular cell apoptosis. nih.govresearchgate.net Studies on ring-necked pheasants (Phasianus colchicus) exposed to 2,3,3',4,4'-pentachlorobiphenyl (B1197480) (PCB 105), a mono-ortho substituted PCB, aimed to determine its reproductive and developmental toxicity. usgs.gov Furthermore, in double-crested cormorants (Phalacrocorax auritus), egg injection studies with PCB 126 determined a median lethal dose (LD50) of 158 ug/kg egg, indicating a lower sensitivity compared to chickens. epa.gov

The following table summarizes some of the observed ecotoxicological effects of pentachlorobiphenyls in various non-human biota:

| Species | PCB Congener | Observed Effects |

| Zebrafish (Danio rerio) | PCB 118 | Decreased survival rate, feminization. researchgate.net |

| Wistar Rats | PCB 118 | Thyroid dysfunction, mitochondrial damage. jst.go.jpresearchgate.net |

| ICR Mice | PCB 118 | Reduced testicular quality, decreased sperm motility, testicular cell apoptosis. nih.govresearchgate.net |

| Double-crested Cormorant (Phalacrocorax auritus) | PCB 126 | Lethality at high doses. epa.gov |

| Killifish (Fundulus heteroclitus) | PCB 126 | Developmental toxicity. usgs.gov |

Aryl Hydrocarbon Receptor (AhR) Activation and Related Effects

A significant portion of the toxicity of certain PCBs, including this compound, is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.com

Ligand-Receptor Binding Dynamics

Dioxin-like PCBs, such as 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), are potent ligands for the AhR. nih.govnih.gov The binding affinity of PCBs to the AhR is influenced by their structure, with coplanar PCBs that have chlorine atoms at the para and meta positions exhibiting the highest potency. acs.org The presence of chlorine atoms at the ortho positions can reduce coplanarity and decrease binding affinity to the AhR. acs.org Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes. nih.gov

AhR-Mediated Gene Expression and Signaling Pathways (e.g., Cyp1a1 induction)

The activation of the AhR by ligands like PCB 126 leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1. nih.govenv.go.jp This induction of CYP1A1 is a well-established biomarker of AhR activation. oup.com

Studies have demonstrated the induction of CYP1A1 in various models upon exposure to pentachlorobiphenyls:

In primary rat hepatocytes, PCB 126 treatment resulted in a time- and concentration-dependent increase in CYP1A1 protein and mRNA levels. oup.com

In utero and lactational exposure of rats to PCB 126 led to the induction of hepatic CYP1A1 in the offspring. env.go.jp

In the killifish (Fundulus heteroclitus), PCB 126 induced in ovo CYP1A1 activity. usgs.gov

In male ICR mice, exposure to PCB 118 increased the expression of AhR and Cyp1a1 in testicular tissue. nih.govresearchgate.net

Human cell lines, such as HepG2, show a significant induction of CYP1A1 mRNA expression after exposure to PCB 126. mdpi.comnih.gov

The induction of CYP1A1 is a key event in the toxic mechanism of AhR agonists. While it is a detoxification enzyme, its induction can also lead to the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.gov The AhR pathway also interacts with other signaling pathways, including the estrogen receptor pathway, which can contribute to the endocrine-disrupting effects of these compounds. nih.govnih.gov

Other Molecular Mechanisms of Toxicity in Non-Human Biota

Beyond AhR activation, this compound and related compounds exert their toxic effects through other molecular mechanisms.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Formation

A key mechanism of PCB toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). jst.go.jpresearchgate.net This can occur through the uncoupling of the catalytic cycle of cytochrome P-450 enzymes, such as the induced CYP1A1, leading to the partial reduction of oxygen and the formation of ROS. usgs.govnih.gov

Evidence for PCB-induced oxidative stress includes:

In Wistar rats exposed to PCB 118, there was an increase in ROS production in thyroid tissues, accompanied by mitochondrial damage. jst.go.jpresearchgate.net

In male ICR mice, PCB 118 exposure increased oxidative stress levels in sperm and testicular tissue. nih.govresearchgate.net

In developing killifish embryos, PCB 126 exposure increased both CYP1A1 activity and ROS production. usgs.gov

Organotypic co-cultures exposed to a reconstituted mixture of PCBs showed increased ROS production. nih.gov

Studies in zebrafish have also shown that exposure to 3,3′,4,4′,5-pentachlorobiphenyl (PCB126) can decrease the activity of antioxidant enzymes, leading to physiological malformations. mdpi.com

This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.

Disruption of Neurotransmitter Systems (e.g., Dopamine (B1211576) Transport)

PCBs are recognized neurotoxicants, and one of the prevailing hypotheses for their neurotoxicity is the alteration of dopamine (DA) signaling. nih.gov Ortho-substituted PCBs, including 2,3',4,4',5-pentachlorobiphenyl (B1678578), have been shown to decrease the amount of DA released from PC12 cells, a cell line used in neurological research. nih.gov This effect appears to be due to a decrease in cellular DA levels rather than an impairment of DA packaging or release. nih.gov

The neurotoxic effects of PCBs are thought to involve several mechanisms, including:

Inhibition of the vesicular monoamine transporter (VMAT), which is responsible for packaging dopamine into synaptic vesicles. nih.gov This leads to increased levels of unsequestered dopamine in the cytoplasm, which can auto-oxidize or be metabolized, leading to the formation of ROS and oxidative stress. nih.gov

Perturbation of intracellular calcium dynamics. nih.gov

Disruption of thyroid hormone signaling, which is crucial for brain development. nih.gov

These disruptions in dopamine systems and other neuronal processes can contribute to the neurodevelopmental and neurodegenerative effects observed following PCB exposure. escholarship.org

Perturbation of Intracellular Calcium Homeostasis

Polychlorinated biphenyls (PCBs) can disrupt the delicate balance of intracellular calcium, a critical second messenger involved in numerous cellular processes. While specific research on this compound (PCB 114) is limited, studies on other PCB congeners provide insight into these mechanisms. For instance, research on cultured porcine endothelial cells demonstrated that certain mono-ortho and di-ortho substituted PCBs can alter intracellular calcium levels. nih.gov However, in that particular study, cytotoxicity was more closely correlated with an increase in reactive oxygen species (ROS) rather than direct changes in intracellular calcium concentrations. nih.gov The disruption of calcium homeostasis by various environmental toxicants is a known mechanism of toxicity that can impact neuronal function, muscle contraction, and signaling pathways within cells.

Interference with Endocrine Systems (e.g., Thyroid Hormone Disruption in animals)

A significant body of evidence points to the potent endocrine-disrupting capabilities of PCBs, including their interference with the thyroid hormone system, which is crucial for metabolism, growth, and development in vertebrates. nih.govnih.gov Many PCB compounds, particularly their hydroxylated metabolites, bear a structural resemblance to the thyroid hormone thyroxine (T4), enabling them to interfere with its normal function. comfortncolor.com

Exposure to PCBs has been consistently linked to altered thyroid hormone levels in a variety of animal species. capes.gov.br In free-ranging harbor seals (Phoca vitulina), a significant negative correlation has been observed between total PCB concentrations in blubber and circulating total thyroxine (T4) levels. nih.govnih.gov This suggests that the thyroid system in marine mammals is highly sensitive to disruption by these environmental contaminants. nih.govnih.gov

Laboratory studies on rats have further elucidated these effects. Perinatal exposure to mono-ortho PCBs, a category that includes PCB 114, can permanently disrupt the hypothalamo-pituitary-thyroid (HPT) axis. researchgate.netnih.gov This disruption can manifest as a "thyroid resistance syndrome," leading to significantly increased thyroxine levels in offspring. researchgate.netnih.gov Interestingly, this disruption of thyroid homeostasis appears to occur through a mechanism independent of the aryl hydrocarbon receptor (AhR). researchgate.netnih.gov Other studies in rats have shown that exposure to PCB mixtures can cause a decrease in the level of a thyroid hormone in the blood and lead to a greater number of thyroid tumors in males. greenfacts.org

Table 1: Effects of PCBs on Thyroid Hormone Systems in Animals

| Species | PCB Type/Mixture | Observed Effects | Reference |

|---|---|---|---|

| Harbor Seal (Phoca vitulina) | Total PCBs (∑PCBs) | Decreased circulating total thyroxine (T4) concentrations. | nih.govnih.gov |

| Rat (Rattus norvegicus) | Mono-ortho PCB 118 | Permanent disruption of the hypothalamo-pituitary-thyroid (HPT) axis; increased T4 in offspring. | researchgate.netnih.gov |

| Rat (Rattus norvegicus) | Aroclor 1254 | Decrease in blood thyroid hormone levels; increased incidence of thyroid tumors in males. | greenfacts.org |

Immunomodulation and Immune System Effects in Wildlife

Exposure to PCBs is associated with significant immunotoxicity in wildlife, compromising their ability to fight off diseases. nih.govnih.gov These persistent organic pollutants can lead to a reduced production of antibodies, increased susceptibility to disease, and changes in the size and structure of crucial immune organs like the spleen and thymus. greenfacts.org

In marine mammals, which can accumulate high concentrations of PCBs through the food chain, exposure has been linked to impaired immune function. cornell.edu Studies on cetaceans in highly polluted areas of the Baltic Sea have demonstrated a clear link between PCB exposure and compromised immune systems. cornell.edu Similarly, research on free-ranging harbor seals has associated contaminant exposure with immunotoxicity. nih.govnih.gov

Laboratory studies have documented specific immunological effects. Exposure to PCB mixtures can result in a decreased thymus weight and a reduced antibody response to immunological challenges. greenfacts.org In nestling American kestrels, exposure to the dioxin-like PCB 126 caused lymphocyte depletion and atrophy of associated lymphoid organs, such as the bursa. oup.com In fish, PCBs are known to cause immunotoxicity, and exposure in zebrafish has been shown to induce intestinal inflammation at low doses and immunosuppression at higher doses. epa.govnih.gov This intestinal damage is often accompanied by oxidative stress and an imbalance in gut microflora, further compromising the animal's immune defenses. nih.gov

Genotoxic Effects in Aquatic Organisms

While PCB mixtures have not been found to directly damage genes in some tests, certain congeners exhibit genotoxic potential, particularly through epigenetic mechanisms. greenfacts.org Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.

Studies in aquatic organisms have revealed that PCBs can induce DNA damage. For example, exposure of rainbow trout to water from a polluted river for just three hours led to a threefold increase in DNA damage in their liver cells compared to trout in unpolluted water. wikipedia.org

More specific research has focused on the epigenetic effects of PCBs. Epigenetic modifications are changes that affect gene activity and expression without altering the DNA sequence itself. Exposure to 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126), a potent dioxin-like congener, was found to cause widespread DNA hypomethylation in the testis of adult zebrafish (Danio rerio). nih.gov DNA methylation is a crucial epigenetic mechanism that regulates gene expression, and its disruption can lead to reproductive abnormalities, including impaired spermatogenesis. nih.gov Such epigenetic effects can even be passed down to subsequent generations, highlighting the long-term threat these chemicals pose to wildlife populations. nih.gov

Reproductive and Developmental Ecotoxicity in Wildlife

PCBs are notorious for their adverse effects on the reproduction and development of wildlife. epa.gov Exposure to these contaminants can lead to reproductive failure, birth defects, and developmental abnormalities across a wide range of species, from fish to birds and mammals. nih.govnih.govepa.gov

In fish, PCBs disrupt reproduction and development, with effects including liver damage and immunotoxicity. epa.gov A meta-analysis of laboratory studies predicted that a total PCB tissue concentration of 1 µg/g could lead to a 39% reduction in reproductive success. nih.gov Field studies have found that PCB concentrations in fish from highly contaminated sites are within the range known to cause these adverse effects in the lab. epa.gov In zebrafish, exposure to PCB 126 has been shown to disrupt spermatogenesis, a sensitive indicator of dioxin-like toxicity. nih.gov

Avian species are also highly susceptible. In American kestrels, in ovo exposure to a PCB mixture resulted in suppressed egg-laying, delays in clutch initiation, and smaller clutch sizes. nih.gov It also led to reduced fledging success and a higher incidence of complete brood mortality. nih.gov Interestingly, the effects differed between the sexes, with females showing greater impacts on egg-laying and males exhibiting poorer hatching and fledging success. nih.gov Studies on nestling kestrels exposed to PCB 126 revealed reduced growth and skeletal development. oup.com In Zebra Finches, developmental exposure to PCBs led to altered reproductive behaviors in adults, including increased aggression and a higher number of abandoned nests, likely reducing their fitness in the wild. nih.goveurekalert.org

In mammals, PCB exposure has been associated with reproductive impairment in marine mammals. nih.govnih.gov Cats treated with a PCB mixture showed a significant decrease in relative testis weight. nih.govplos.org These widespread reproductive and developmental toxicities underscore the profound and lasting impact of PCBs on wildlife populations. nih.gov

Table 2: Summary of Reproductive and Developmental Effects of PCBs in Wildlife

| Species | PCB Type/Mixture | Key Findings | Reference |

|---|---|---|---|

| Fish (General) | Total PCBs | A 1 µg/g tissue concentration predicts a 39% reproductive effect. | nih.gov |

| Zebrafish (Danio rerio) | PCB 126 | Disruption of spermatogenesis. | nih.gov |

| American Kestrel (Falco sparverius) | Aroclor Mixture | Suppressed egg-laying, smaller clutches, reduced fledging success. | nih.gov |

| American Kestrel (Falco sparverius) | PCB 126 | Reduced growth and skeletal development in nestlings. | oup.com |

| Zebra Finch (Taeniopygia guttata) | Aroclor 1242 / PCB 52 | Altered adult reproductive behavior (e.g., increased aggression, nest abandonment). | nih.gov |

Organ-Specific Ecotoxicological Manifestations (e.g., liver damage, wasting syndrome)

PCBs are known to cause a variety of organ-specific toxic effects in animals, with the liver being a primary target. epa.gov A characteristic sign of PCB toxicosis in many species is a wasting syndrome, accompanied by behavioral abnormalities and enlarged livers. cornell.edu

In laboratory tests on rats, exposure to PCB mixtures resulted in a significant increase in relative liver weight. greenfacts.org In birds, signs of PCB poisoning include tremors and muscular incoordination, and necropsies frequently reveal hemorrhagic areas in the liver. epa.gov A study on nestling American kestrels exposed to PCB 126 found dose-dependent liver enlargement and an increasing frequency and severity of multifocal coagulative necrosis. oup.com This liver damage was further confirmed by notable elevations in plasma enzymes indicative of hepatotoxicity. oup.com

Species-Specific Susceptibility and Variation in Toxicological Responses

The toxicological effects of PCBs can vary widely among different species, even those that are closely related. epa.gov This species-specific susceptibility is a critical factor in assessing the environmental risk of these contaminants. Sensitivity to dioxins and PCBs is influenced by species, health status, age, and sex. cornell.edu

For instance, birds as a group have been observed to be more resistant to the acute toxic effects of PCBs than mammals. epa.gov Within mammals, fish-eating species are at the highest risk of accumulating dangerous levels of PCBs. cornell.edu The toxic equivalency factor (TEF) approach, used to estimate the risk of dioxin-like compounds, must account for these differences. TEFs for some PCB congeners can differ by orders of magnitude between taxa such as mammals, fish, and birds. nih.gov A particularly notable difference is the very low or absent response of fish to mono-ortho PCBs compared to the significant responses seen in mammals and birds. nih.gov

The composition of the PCB mixture itself also plays a role, as the environmental breakdown and metabolism of PCBs can alter the mixture's toxicity. epa.gov Furthermore, interactions between different PCB congeners and other pollutants can be additive or nonadditive (antagonistic), which means that the toxicity of a mixture can sometimes be overestimated by the TEF approach. epa.gov This variability in response highlights the complexity of predicting the toxic impact of PCBs in diverse ecosystems. epa.gov

Analytical Methodologies for 2,3 ,4,4 ,6 Pentachlorobiphenyl in Environmental and Biological Matrices

Sample Preparation Techniques

Sample preparation is a critical step that significantly influences the quality and accuracy of the final analytical result. The primary objectives are the efficient extraction of 2,3',4,4',6-Pentachlorobiphenyl from the sample and the removal of co-extracted interfering substances. cdc.gov

Extraction Methods from Solid, Aqueous, and Biotic Samples

The selection of an appropriate extraction technique is dictated by the physical and chemical properties of the sample matrix. cdc.gov

Solid Samples (e.g., soil, sediment): Traditional methods like Soxhlet extraction (using hexane-acetone or methylene chloride-acetone mixtures) have been widely used. epa.gov Newer, more rapid techniques such as Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction, and Microwave Extraction offer advantages like reduced solvent consumption and faster processing times. nih.govepa.govfederalregister.gov Supercritical Fluid Extraction (SFE) using carbon dioxide is another effective method. epa.govresearchgate.net

Aqueous Samples (e.g., water): For water samples, Liquid-Liquid Extraction (LLE) using solvents like methylene chloride in a separatory funnel is a common approach. cdc.govfederalregister.govSolid-Phase Extraction (SPE) has gained popularity as it allows for the preconcentration of analytes from large volumes of water, thereby lowering detection limits. cdc.govfederalregister.govresearchgate.net SPE disks or cartridges packed with C18 material are frequently used to trap PCBs. researchgate.net

Biotic Samples (e.g., tissues, blood): The high lipid content in biological tissues makes extraction challenging. cdc.gov Samples are often homogenized and dried with anhydrous sodium sulfate before extraction. epa.gov Solvent extraction with systems like hexane/dichloromethane is common. nih.gov Techniques such as Soxhlet and PLE are also applied to these matrices to efficiently separate the lipophilic PCBs from the tissue. epa.govnih.gov

Table 1: Comparison of Extraction Methods for PCB Analysis

| Method | Sample Type | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Solid, Biotic | Continuous solid-liquid extraction with a cycling solvent. | Well-established, exhaustive extraction. | Time-consuming, large solvent volume. epa.gov |

| Pressurized Liquid Extraction (PLE) | Solid, Biotic | Extraction with solvents at elevated temperature and pressure. | Fast, automated, reduced solvent use. nih.govepa.gov | High initial instrument cost. |

| Solid-Phase Extraction (SPE) | Aqueous | Partitioning of analytes between a solid sorbent and the liquid sample. | High enrichment factor, low solvent use, reduced emulsion issues. cdc.govfederalregister.gov | Sorbent can become clogged by particulates. |

| Liquid-Liquid Extraction (LLE) | Aqueous | Partitioning of analytes between two immiscible liquid phases. | Simple, requires basic laboratory equipment. | Can form emulsions, uses large solvent volumes. cdc.gov |

Cleanup Procedures for Matrix Interference Removal

Extracts from environmental and biological samples are often complex mixtures containing lipids, pigments, and other compounds that can interfere with chromatographic analysis. cdc.govclu-in.org Therefore, a cleanup step is almost always necessary.

Common cleanup techniques include adsorption chromatography using columns packed with materials like silica gel , Florisil , or alumina . cdc.govnih.gov These materials help separate PCBs from polar interfering compounds. For example, a 5% hydrated silica gel column can be used to separate target analytes from non-polar compounds. nih.gov For extracts with high-fat content, such as those from biological tissues, Gel Permeation Chromatography (GPC) is highly effective at removing large lipid molecules. cdc.gov In some cases, multiple cleanup steps are combined; for instance, a GPC cleanup might be followed by a Florisil column cleanup for tissue samples. epa.gov For sediment extracts, elemental sulfur can be a significant interference and is often removed by treatment with activated copper. youtube.com

Chromatographic Separation and Detection

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. Gas chromatography is the most common separation technique for PCB analysis.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a traditional and highly sensitive method for analyzing chlorinated compounds like PCBs. cdc.govclu-in.orgalphalab.com The technique involves injecting the sample extract into a GC equipped with a long capillary column, which separates the different PCB congeners. upb.ro The ECD is exceptionally sensitive to electrophilic compounds containing halogens. cdc.gov As the chlorinated biphenyls elute from the column and pass through the detector, they capture electrons, causing a measurable drop in a standing current, which generates a signal. clu-in.org While GC-ECD offers excellent sensitivity, its primary drawback is a lack of specificity; it can produce a positive response for any electron-capturing compound, which can lead to interferences and misidentification if sample cleanup is not exhaustive. youtube.comalphalab.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides superior selectivity and definitive identification compared to GC-ECD. clu-in.org After the GC column separates the components of the mixture, the mass spectrometer bombards them with electrons, causing them to ionize and break into charged fragments. youtube.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. researchgate.net For pentachlorobiphenyls, the characteristic chlorine isotope distributions are identifiable in the mass spectrum, particularly around m/z values of 254 and 326. researchgate.net By using the instrument in Selected Ion Monitoring (SIM) mode, the detector can be set to look for only specific ions known to be characteristic of this compound, which significantly enhances sensitivity and reduces matrix interference, making it a powerful tool for confirmation and quantification. clu-in.orgscielo.br

Table 2: Comparison of GC-ECD and GC-MS Detectors for PCB Analysis

| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Measures decrease in detector current caused by electron-capturing analytes. | Separates and measures ions based on their mass-to-charge ratio. |

| Selectivity | Non-selective; responds to all electrophilic compounds. youtube.com | Highly selective; provides structural information for definitive identification. clu-in.org |

| Sensitivity | Extremely high for halogenated compounds. cdc.gov | Good, and can be enhanced using Selected Ion Monitoring (SIM) mode. scielo.br |

| Primary Use | Screening and routine quantification in clean matrices. | Confirmatory analysis and quantification in complex matrices. upb.ro |

High-Performance Liquid Chromatography (HPLC) for Congener-Specific Separation

Quantification and Isomer-Specific Analysis of this compound

The accurate quantification and isomer-specific analysis of this compound (PCB-104) in complex environmental and biological matrices are critical for assessing contamination levels and potential risks. The analytical process generally involves three main stages: solvent extraction to isolate PCBs from the sample matrix, a cleanup phase to remove interfering compounds, and finally, instrumental analysis for identification and quantification. cdc.gov

High-resolution capillary gas chromatography (HRGC) is the cornerstone technique for separating individual PCB congeners, including this compound, from the hundreds of other possible congeners that may be present in a sample. cdc.gov The choice of detector is crucial for achieving the required sensitivity and selectivity. The electron capture detector (ECD) is highly sensitive to chlorinated compounds like PCBs, while mass spectrometry (MS) offers superior selectivity and definitive identification. cdc.govupb.ro Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose, with techniques like selected ion monitoring (SIM) used to enhance sensitivity for trace-level detection. nih.gov For particularly complex samples or when ultra-low detection limits are required, high-resolution mass spectrometry (HRMS) is often employed. pacelabs.com

Isomer-specific analysis is essential because the toxicity of PCBs varies significantly between different congeners. thermofisher.com Analytical methods must be capable of separating and quantifying this compound distinctly from other co-eluting pentachlorobiphenyl isomers and other chlorinated compounds. epa.gov For example, some analytical methods have been developed to separate specific non-planar congeners, which can interfere with the quantification of other congeners during GC analysis. oup.com

Quantification is most reliably achieved using an internal standard method, particularly isotope dilution mass spectrometry (IDMS). thermofisher.com In this approach, a known quantity of a stable isotope-labeled analogue of the target analyte (e.g., ¹³C₁₂-labeled PCB-104) is added to the sample at the beginning of the analytical procedure. thermofisher.comnih.gov This labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis steps. By measuring the ratio of the native congener to its labeled counterpart, analysts can accurately calculate the concentration of this compound in the original sample, automatically correcting for any losses that may have occurred during sample preparation. thermofisher.com Calibration curves are generated using a series of solutions containing known concentrations of the target congener and the internal standard. epa.gov

| Parameter | Technique/Condition | Purpose |

|---|---|---|

| Separation | High-Resolution Gas Chromatography (HRGC) | Separates individual PCB congeners. cdc.gov |

| GC Column | 5% Phenyl, 95% Methylpolysiloxane (e.g., DB-5, RTX-5) | Commonly used stationary phase for PCB analysis providing good separation. oup.com |

| Detection | Mass Spectrometry (MS) or Electron Capture Detector (ECD) | MS provides definitive identification; ECD offers high sensitivity to chlorinated compounds. cdc.gov |

| Quantification | Isotope Dilution using ¹³C-labeled internal standards | Provides high accuracy by correcting for analyte loss during sample preparation. thermofisher.comnih.gov |

| Ionization (MS) | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is standard; NCI can offer enhanced sensitivity for higher chlorinated congeners. nih.gov |

Quality Assurance and Quality Control in Analytical Procedures

Key QC procedures are integrated into each batch of samples to monitor the performance of the analytical method. These typically include:

Method Blanks: A method blank is an analyte-free matrix (e.g., purified solvent or sand) that is carried through the entire analytical procedure in the same manner as the samples. It is used to assess potential contamination from the laboratory environment, reagents, or equipment. wa.gov

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are prepared by adding a known amount of target analytes to a separate aliquot of a sample. The MS/MSD are analyzed alongside the original sample to evaluate the effect of the sample matrix on the recovery of the analyte and to assess the precision (reproducibility) of the method. wa.gov

Surrogate Standards: These are compounds that are chemically similar to the target analytes but are not expected to be present in the samples. A known amount of surrogate (such as a ¹³C-labeled PCB congener) is added to every sample, blank, and QC sample before extraction. nih.gov The recovery of the surrogate provides a measure of the efficiency of the method for each individual sample. wa.gov

Laboratory Duplicates: A laboratory duplicate is a split of a single sample that is processed independently through the entire analytical method. The relative percent difference (RPD) between the duplicate results is used to assess the precision and homogeneity of the sample. wa.gov

Adherence to established protocols, such as those from the U.S. Environmental Protection Agency (EPA), and participation in inter-laboratory calibration studies are also vital components of a robust QA program. cdc.govresearchgate.net All QC results are typically evaluated against predefined measurement quality objectives (MQOs) to ensure the data quality meets the specific requirements of a project. wa.gov

| QC Parameter | Analyte | Acceptance Criteria | Purpose |

|---|---|---|---|

| Method Blank | Individual PCBs | < 1.0 ppb | Monitors for laboratory contamination. wa.gov |

| Laboratory Control Samples (LCS) | Individual PCBs | 85 - 115% Recovery | Measures method accuracy. wa.gov |

| Matrix Spikes | Individual PCBs | 40 - 140% Recovery | Measures accuracy in the sample matrix. wa.gov |

| Duplicates (RPD) | Individual PCBs | ± 25% | Measures method precision. wa.gov |

| Surrogate Recovery | Individual PCBs | 30 - 150% Recovery | Measures method efficiency for each sample. wa.gov |

RPD = Relative Percent Difference; ppb = parts per billion. Acceptance criteria can vary based on the specific method and regulatory requirements.

Environmental Remediation and Management of 2,3 ,4,4 ,6 Pentachlorobiphenyl Contamination

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of living organisms, primarily microorganisms and plants, to break down or transform hazardous substances into less toxic or non-toxic compounds. vertasefli.co.uk This approach is often considered a cost-effective and environmentally sustainable alternative to traditional physicochemical methods. vertasefli.co.uknih.gov For PCBs, bioremediation can proceed under both aerobic and anaerobic conditions, often targeting different congeners and degradation pathways. nih.govsuny.edu

Bioremediation techniques are broadly categorized as either in situ or ex situ, depending on where the treatment occurs. nih.gov

In situ bioremediation involves treating the contaminated material in its original location. frtr.gov This method is generally less expensive and causes minimal disturbance to the site, which reduces the risk of contaminant transfer. vertasefli.co.uknih.gov Common in situ techniques applicable to PCB-contaminated soil and groundwater include:

Biostimulation: This involves the addition of nutrients, oxygen, or other amendments to stimulate the activity of indigenous microorganisms capable of degrading contaminants. vertasefli.co.uk For aerobic degradation of PCBs, air can be injected into the subsurface through a process known as bioventing. frtr.gov

Bioaugmentation: This strategy involves introducing specific, pre-grown microbial strains or consortia to the contaminated site to supplement the native microbial population and enhance the degradation of target pollutants. nih.gov

Monitored Natural Attenuation (MNA): This relies on naturally occurring processes to reduce contaminant levels over time, with careful monitoring to ensure its effectiveness. frtr.gov

Ex situ bioremediation requires the excavation or removal of contaminated soil or water for treatment in a controlled environment. vertasefli.co.uk While often more costly due to excavation and transport, ex situ methods allow for greater control over environmental conditions (e.g., temperature, pH, nutrient levels), which can lead to faster and more uniform degradation of contaminants. vertasefli.co.uk Examples of ex situ processes include landfarming, where contaminated soil is spread over a prepared surface and tilled to enhance aeration, and composting. frtr.gov

The choice between in situ and ex situ approaches depends on various site-specific factors, including the type and concentration of contaminants, the hydrogeological characteristics of the site, cost considerations, and remediation timeframe.

The efficiency of PCB bioremediation, which is often limited by the low bioavailability and high stability of the compounds, can be improved through several enhancement strategies. nih.gov Microbial degradation is highly dependent on the specific bacterial strain involved. nih.gov

Key strategies include:

Co-metabolism and Inducers: Aerobic degradation of PCBs is often a co-metabolic process, where the enzymes needed to break down PCBs are induced by the presence of a primary growth substrate. nih.gov Biphenyl (B1667301) is a crucial primary substrate that has been successfully used to stimulate the aerobic degradation of PCBs in contaminated soil. nih.gov

Amendments: The addition of specific substances can create more favorable conditions for microbial activity. For aerobic bioremediation, this can include the addition of oxygen. nih.gov For anaerobic reductive dechlorination, where bacteria use PCBs as an electron acceptor, the addition of electron donors (carbon sources) can be beneficial. frtr.govnih.gov One study on marine sediment contaminated with PCBs found that sulfate-reducing, spore-forming bacteria likely mediated the reductive dechlorination process. nih.gov

Bioavailability Enhancement: PCBs are hydrophobic and tend to bind strongly to soil particles, limiting their availability to microbes. Biosurfactants, which are microbially produced surface-active agents, can increase the desorption and solubilization of PCBs, thereby enhancing their bioavailability and subsequent degradation. nih.gov

Enzyme Application: The direct application of enzymes extracted from PCB-degrading microorganisms can be an effective strategy. nih.gov This approach can improve the bioavailability and degradation of PCBs without the need for prior desorption from the soil matrix. nih.gov A study on Microbacterium paraoxydans showed that intracellular enzymes could effectively degrade a pentachlorobiphenyl congener (PCB101), with the optimal pH for enzyme activity being 6.0. nih.gov

Table 1: Strategies for Enhancing Microbial Degradation of 2,3',4,4',6-Pentachlorobiphenyl

| Strategy | Mechanism of Action | Example/Finding | Reference |

|---|---|---|---|

| Co-metabolism | Utilizes a primary growth substrate (e.g., biphenyl) to induce the expression of enzymes that fortuitously degrade PCBs. | Biphenyl has been successfully employed to stimulate aerobic degradation of PCBs in soil. | nih.gov |

| Amendments (Oxygen) | Supplies oxygen to support aerobic microorganisms that use oxygen to break down contaminants. | Addition of oxygen is a key approach for encouraging aerobic degradation of PCBs. | nih.gov |

| Amendments (Carbon Sources) | Provides an electron donor for anaerobic bacteria that use PCBs as an electron acceptor in a process called dehalorespiration. | The addition of exogenous carbon sources can stimulate anaerobic dechlorination. | nih.gov |

| Biosurfactants | Increases the surface area, desorption, and solubilization of hydrophobic compounds like PCBs, enhancing their bioavailability to microbes. | Biosurfactants can increase the bioavailability of soil-bound PCBs. | nih.gov |

| Bioaugmentation | Introduces specialized microorganisms to the contaminated site to perform or enhance the degradation process. | The addition of 2,3,4,5,6-pentachlorobiphenyl (B96224) to sediment slurries showed preferential dechlorination at the meta and para positions by indigenous microbes. | nih.gov |

| Enzyme Application | Uses purified enzymes from microbes to directly catalyze the degradation of PCBs, potentially increasing efficiency and speed. | Intracellular enzymes from Microbacterium paraoxydans were shown to degrade PCB101, with degradation rates proportional to enzyme concentration. | nih.gov |

Combining phytoremediation (the use of plants to clean up pollutants) with microbial bioremediation can create a synergistic system for PCB removal. nih.govresearchgate.net This integrated approach leverages the complex interactions between plants and microorganisms in the soil. nih.gov

Plants contribute to remediation in several ways:

Rhizoremediation: Plant roots release exudates (sugars, amino acids, etc.) that can stimulate the growth and activity of PCB-degrading microorganisms in the rhizosphere (the soil region directly surrounding the roots). nih.gov

Phytoextraction: Plants can take up PCBs from the soil and accumulate them in their tissues (roots, stems, leaves), which can then be harvested and removed from the site. nih.gov

Phytotransformation: Some plants possess enzymes that can metabolize PCBs into less toxic compounds. nih.gov

The integration of genetically modified organisms can further enhance these systems. For instance, transgenic plants have been developed to express bacterial genes that encode for key enzymes in the PCB degradation pathway, such as biphenyl dioxygenase. nih.gov Similarly, plant-associated bacteria can be genetically engineered to improve their PCB degradation capabilities. In one study, alfalfa plants inoculated with a genetically modified strain of Sinorhizobium meliloti carrying a PCB-degrading plasmid showed a twofold higher dechlorination of 2',3,4-trichlorobiphenyl (B1581959) compared to controls. nih.gov

Abiotic Treatment Technologies

Abiotic technologies utilize physical and chemical processes, rather than biological ones, to destroy or transform contaminants. These methods are often faster than bioremediation but can be more energy-intensive and costly.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and soil. AOPs are characterized by the generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). mdpi.com These radicals can oxidize a wide range of complex organic compounds, including PCBs, breaking them down into simpler, less hazardous substances such as carbon dioxide and water. mdpi.commdpi.com

Common AOPs include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. Studies on other persistent organic pollutants have shown this method to be highly effective. mdpi.com

Photo-Fenton (UV/Fe²⁺/H₂O₂): This system uses UV light in combination with hydrogen peroxide and ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals. The photo-Fenton process can enhance the degradation of organic pollutants compared to UV/H₂O₂ alone. mdpi.com

While research specifically detailing the AOP treatment of this compound is limited, the principles of AOPs are broadly applicable to the destruction of persistent chlorinated hydrocarbons.

Photoremediation, or photolysis, involves the use of light energy to break down chemical contaminants. While direct photolysis of PCBs can occur, the process is often slow. It can be significantly enhanced by the presence of catalysts (photocatalysis).

A notable study demonstrated a novel approach by coupling supercritical carbon dioxide (ScCO₂) extraction with catalytic hydrodechlorination for the destruction of 2,2',4,5,5'-pentachlorobiphenyl (B50393) in soil. nih.gov In this system, ScCO₂ was used to extract the PCB from the soil matrix. The extracted PCB was then passed through a reactor containing polymer-stabilized palladium nanoparticles, which catalyzed its hydrodechlorination into non-chlorinated products, identified as biphenyl and cyclohexylbenzene. nih.gov This integrated system achieved nearly complete removal of the pentachlorobiphenyl from the soil and demonstrated that the catalyst could be reused without significant loss of activity. nih.gov

Other Physical/Chemical Remediation Methods (e.g., Radiolysis, Hydrodechlorination)